molecular formula C7H7BrFN B13329738 2-(Bromomethyl)-3-fluoro-6-methylpyridine

2-(Bromomethyl)-3-fluoro-6-methylpyridine

Cat. No.: B13329738
M. Wt: 204.04 g/mol
InChI Key: OXRGIQGMTGPFMM-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-3-fluoro-6-methylpyridine is an organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of a bromomethyl group at the second position, a fluorine atom at the third position, and a methyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-3-fluoro-6-methylpyridine typically involves the bromination of 3-fluoro-6-methylpyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . The reaction is carried out in a suitable solvent like dichloromethane or acetonitrile to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. For instance, the bromination reaction can be conducted in a flow reactor where the reactants are continuously fed into the system, and the product is continuously removed. This method allows for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-3-fluoro-6-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the nature of the nucleophile or electrophile used. For example, nucleophilic substitution with sodium azide yields 2-(azidomethyl)-3-fluoro-6-methylpyridine, while electrophilic bromination can produce 2-(bromomethyl)-3-fluoro-6-methyl-5-bromopyridine .

Scientific Research Applications

2-(Bromomethyl)-3-fluoro-6-methylpyridine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It is investigated for its potential use in drug discovery and development, particularly as a precursor for compounds with therapeutic properties.

    Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and materials science

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-3-fluoro-6-methylpyridine involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7BrFN

Molecular Weight

204.04 g/mol

IUPAC Name

2-(bromomethyl)-3-fluoro-6-methylpyridine

InChI

InChI=1S/C7H7BrFN/c1-5-2-3-6(9)7(4-8)10-5/h2-3H,4H2,1H3

InChI Key

OXRGIQGMTGPFMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)F)CBr

Origin of Product

United States

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